2-Bromo-4-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline
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Overview
Description
2-Bromo-4-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline typically involves the reaction of 2-bromo-4-methylaniline with a thiadiazole derivative. One common method involves the use of N-bromosuccinimide for bromination under radical initiation conditions . The reaction is carried out in a solvent such as carbon tetrachloride at elevated temperatures. The resulting product is then purified and characterized using techniques such as NMR, IR, and MS .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or amines.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include substituted thiadiazoles, sulfoxides, sulfones, thiols, and amines. These products can have various applications in medicinal chemistry and materials science .
Scientific Research Applications
2-Bromo-4-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antimicrobial and anticancer agent.
Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-Bromo-4-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts bacterial cell wall synthesis and inhibits essential enzymes. In anticancer applications, it interferes with DNA replication and induces apoptosis in cancer cells . The compound’s ability to bind to specific proteins and enzymes makes it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylaniline: A precursor in the synthesis of the target compound.
1,3,4-Thiadiazole Derivatives: Compounds with similar biological activities and applications.
Uniqueness
2-Bromo-4-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline stands out due to its unique combination of a brominated aniline and a thiadiazole moiety. This combination enhances its biological activity and makes it a versatile compound for various applications .
Properties
Molecular Formula |
C10H10BrN3S |
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Molecular Weight |
284.18 g/mol |
IUPAC Name |
2-bromo-4-methyl-N-(thiadiazol-4-ylmethyl)aniline |
InChI |
InChI=1S/C10H10BrN3S/c1-7-2-3-10(9(11)4-7)12-5-8-6-15-14-13-8/h2-4,6,12H,5H2,1H3 |
InChI Key |
AVVYYBPFXFLPCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC2=CSN=N2)Br |
Origin of Product |
United States |
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